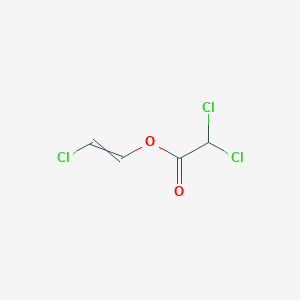![molecular formula C20H18N4 B14381907 2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine CAS No. 90217-98-4](/img/structure/B14381907.png)
2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of an imidazo[1,2-b][1,2,4]triazine core with phenyl groups at positions 2 and 6, and a propyl group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diphenylimidazo[1,2-b][1,2,4]triazine with formaldehyde . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b][1,2,4]triazines.
Scientific Research Applications
2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as:
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine: Lacks the propyl group at position 7, which may affect its biological activity and chemical properties.
2,4-Diamino-6-phenyl-1,3,5-triazine: A triazine derivative with different substitution patterns, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity.
Properties
CAS No. |
90217-98-4 |
|---|---|
Molecular Formula |
C20H18N4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,6-diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C20H18N4/c1-2-9-18-19(16-12-7-4-8-13-16)22-20-21-14-17(23-24(18)20)15-10-5-3-6-11-15/h3-8,10-14H,2,9H2,1H3 |
InChI Key |
AAKQTOODHBSKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2N1N=C(C=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


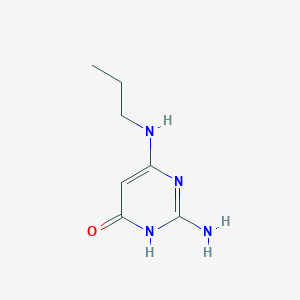


![N-(4-Chlorophenyl)-N-[(1E)-N-(4-chlorophenyl)ethanimidoyl]benzamide](/img/structure/B14381846.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)
![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
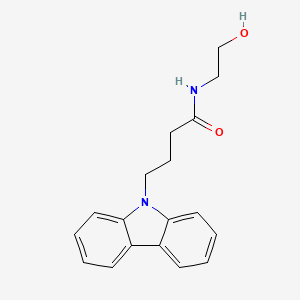
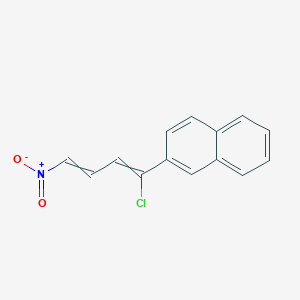
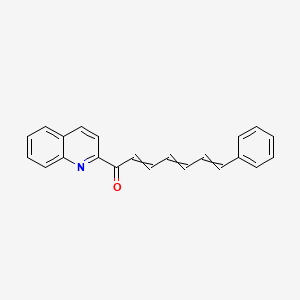
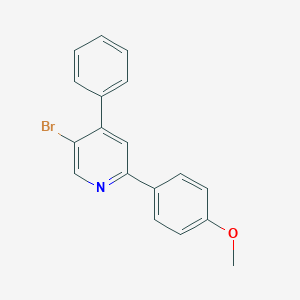

phosphanium bromide](/img/structure/B14381899.png)

